molecular formula C22H27N7O2 B2971223 N-(2-ethoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1049410-23-2

N-(2-ethoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2971223
CAS No.: 1049410-23-2
M. Wt: 421.505
InChI Key: FTWGBACEEZVKRW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly within the central nervous system (CNS) field. This molecule features a complex structure combining a piperazine carboxamide core with tetrazole and aryl substituents, a motif shared with other pharmacologically active piperazine derivatives. While the specific mechanism of action for this compound is not yet fully elucidated, research on structurally similar molecules provides strong clues to its potential research value. Crucially, studies on a close analog, a different piperazine-1-carboxylic acid ethyl ester, have demonstrated a clear anxiolytic-like profile in animal models . This biological activity was shown to be mediated through the serotonergic pathway (specifically, antagonized by a 5-HT 1A receptor antagonist) and not through benzodiazepine pathways . This suggests that our compound may also serve as a valuable chemical tool for investigating serotonin-related neuropsychiatric conditions. The presence of the tetrazole ring, a well-known bioisostere for carboxylic acids and other charged groups, is a critical structural feature that can enhance metabolic stability and improve bioavailability in research compounds . This makes such analogs promising candidates for further investigation. Researchers can utilize this high-purity compound for target identification, mechanism-of-action studies, and profiling within in vitro and in vivo models. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-3-31-20-7-5-4-6-19(20)23-22(30)28-14-12-27(13-15-28)16-21-24-25-26-29(21)18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWGBACEEZVKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core, which is often associated with a range of pharmacological activities. Its structure can be summarized as follows:

  • Molecular Formula : C₁₈H₂₀N₆O₂
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 951482-84-1

1. Antimicrobial Activity

Several studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown in vitro activity against various bacterial strains, including Escherichia coli and Bacillus subtilis .

CompoundActivityReference
This compoundModerate antibacterial activity
5-substituted 1H-tetrazolesAntifungal against Penicillium spp.

2. Neuroprotective Effects

Research has highlighted the neuroprotective potential of certain tetrazole derivatives. In a study involving acute cerebral ischemia models, related compounds demonstrated significant improvements in survival rates and neuroprotection in mice . The mechanism appears to involve modulation of neuroinflammatory pathways.

3. Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as alpha-amylase. Compounds with similar structures have been evaluated for their ability to inhibit alpha-amylase activity, showing promising results that suggest potential applications in managing diabetes .

EnzymeInhibition ActivityReference
Alpha-amylaseHigh inhibition potency (2–4 times more than acarbose)

Case Study 1: Antimicrobial Efficacy

In a comparative study, various tetrazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with specific substitutions at the tetrazole ring showed enhanced activity against both gram-positive and gram-negative bacteria .

Case Study 2: Neuroprotection in Ischemia

A study demonstrated that a related compound significantly prolonged survival time in mice subjected to induced ischemia. The compound was able to rescue splenocytes effectively, indicating its potential as a neuroprotective agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Piperazine Derivatives

Compound 1 : N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS 1049364-29-5)

  • Structure : Differs by substituting the 2-ethoxyphenyl group with an m-tolyl (methylphenyl) group.
  • Molecular Weight : 391.5 (C₂₁H₂₅N₇O).
  • The m-tolyl group may sterically hinder interactions compared to the ortho-substituted ethoxyphenyl in the target compound .

Compound 2 : N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS 1049412-57-8)

  • Structure : Replaces the 2-ethoxyphenyl with an ethyl group and the p-tolyl with a 4-methoxyphenyl.
  • Molecular Weight : 345.40 (C₁₆H₂₃N₇O₂).
  • The smaller ethyl group may reduce steric bulk, favoring entropic gains in binding .

Compound 3 : 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride (CAS 1351632-73-9)

  • Structure : Lacks the carboxamide moiety and incorporates a 4-chlorophenyl group.
  • Key Differences : The dihydrochloride salt improves aqueous solubility, while the electron-withdrawing chlorine atom may enhance stability but reduce aromatic interactions .

Piperazine-Carboxamide Derivatives with Alternative Heterocycles

Compound 4 : N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A25)

  • Structure: Replaces tetrazole with a quinazolinone moiety.
  • Properties : Melting point 191.2°C, yield 54.1%.
  • Higher melting points suggest greater crystalline stability .

Compound 5 : (E)-5-(2-Ethoxyphenyl)-N-(4-(methylsulfonyl)but-3-en-2-yl)-1H-pyrazole-3-carboxamide (24a)

  • Structure : Pyrazole core instead of tetrazole, with a sulfonyl group.
  • Key Differences : The sulfonyl group increases polarity and may improve solubility. The ethoxyphenyl group mirrors the target compound, suggesting shared synthetic intermediates or bioactivity profiles .

Piperazine Derivatives with Bulky Substituents

Compound 6 : N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide

  • Structure : Features a benzhydryl (dichlorophenyl-p-tolylmethyl) group.
  • Key Differences : The bulky substituent may restrict piperazine ring flexibility, reducing entropy loss upon binding. Demonstrated activity as an hCB1 receptor antagonist highlights the impact of steric bulk on receptor selectivity .

Comparative Analysis of Key Properties

Property Target Compound Compound 1 (m-tolyl) Compound 4 (A25) Compound 6 (hCB1 antagonist)
Molecular Weight ~391.5 391.5 ~450 (estimated) ~550 (estimated)
Core Heterocycle Tetrazole Tetrazole Quinazolinone Piperazine-carboxamide
Key Substituents 2-Ethoxyphenyl, p-tolyl m-Tolyl, p-tolyl Chloro/fluorophenyl Dichlorophenyl, p-tolyl
Melting Point Not reported Not reported 191.2°C Not reported
Bioisosteric Role Carboxylic acid mimic Similar N/A N/A
Therapeutic Potential Not specified Not specified Kinase inhibition hCB1 receptor antagonism

Research Findings and Implications

Tetrazole vs. Quinazolinone: Tetrazoles (target compound) are more metabolically stable than carboxylic acids but lack the hydrogen-bonding versatility of quinazolinones. This trade-off may favor tetrazoles in oral drug design .

Substituent Effects: Ethoxy vs. Methoxy: Ethoxy groups (target compound) offer moderate lipophilicity, balancing solubility and membrane permeability. Methoxy groups (Compound 2) may enhance metabolic resistance . Chlorophenyl vs.

Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (amide coupling) and (heterocyclic assembly), emphasizing modular approaches for structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally analogous piperazine-tetrazole hybrids typically involves multi-step processes. For example:

  • Step 1 : Formation of the tetrazole core via cyclization of nitriles with sodium azide/ammonium chloride under reflux (70–80°C, 12–24 hours) .
  • Step 2 : Alkylation or substitution at the piperazine nitrogen using reagents like 4-(chloromethyl)benzamides or bromomethyl derivatives under alkaline conditions (K₂CO₃, acetonitrile, reflux for 4–6 hours) .
  • Step 3 : Coupling of the ethoxyphenyl carboxamide group via carbodiimide-mediated amidation (e.g., EDC/HOBt, DMF, RT for 24 hours).
  • Yield Optimization : Reaction time, solvent polarity (e.g., acetonitrile vs. DMF), and stoichiometric ratios (e.g., 1:1.2 for nucleophile-electrophile pairs) significantly impact purity and yield. Impurities from incomplete coupling or residual solvents require column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Critical for verifying substitution patterns (e.g., piperazine methylene protons at δ 2.5–3.5 ppm; tetrazole aromatic protons at δ 7.2–8.1 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₇H₂₈N₆O₂: 485.2295; observed 485.2298) .
  • HPLC-PDA : Validates purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods predict the biological target profile of this compound, particularly in neurological or oncological contexts?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptors (e.g., 5-HT₆ serotonin receptors or EGFR kinases) based on structural analogs like piperazine-containing enzyme inhibitors .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and ligand-receptor interactions (e.g., hydrogen bonds with Asp106/Arg108 in 5-HT₆) .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., logP ~3.2 suggests moderate CNS activity) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., donepezil for acetylcholinesterase inhibition) and uniform buffer conditions (pH 7.4, 37°C) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify metabolites that may interfere with activity measurements (LC-MS/MS analysis) .
  • Orthogonal Assays : Confirm kinase inhibition via both radiometric (³³P-ATP) and fluorescence-based (Z′-LYTE) methods to rule out assay-specific artifacts .

Q. How does the electronic nature of substituents (e.g., p-tolyl vs. fluorophenyl) on the tetrazole ring influence receptor binding affinity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (fluoro) or donating (methoxy) groups. Test against target receptors (e.g., adenosine A₂A) to correlate substituent effects with IC₅₀ shifts .
  • DFT Calculations : Compute electrostatic potential maps (Gaussian 09, B3LYP/6-31G*) to identify regions of high electron density interacting with receptor residues (e.g., π-π stacking with Phe168 in A₂A) .

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